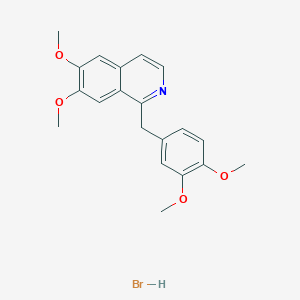

Papaverine hydrobromide

货号 B8531691

分子量: 420.3 g/mol

InChI 键: ZOTOKALDLZHMJP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US05723617

Procedure details

A series of novel pyrrolo[2,1-a]isoquinoline dyes was prepared from readily available starting materials via a simple synthetic pathway. One such starting material is papaverine, a naturally occurring alkaloid that is relatively inexpensive and commercially available as its hydrochloride salt. Papaverine hydrochloride was converted to its free base in 97% yield. The free base was subsequently alkylated with phenacyl bromide in refluxing acetone to give 1 in 56% yield (Scheme 1). Refluxing the mixture for one hour produced good results; additional heating resulted in substantial decomposition of 1 to papaverine hydrobromide. Attempts to isolate 1 using benzene as solvent were unsuccessful. Sodium bicarbonate in water was mixed with 1 to give the cyclized product 2 in 82% yield. ##STR15##

[Compound]

Name

hydrochloride salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Papaverine hydrochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

97%

Identifiers

|

REACTION_CXSMILES

|

COC1C=[CH:5][C:6]([CH2:11][C:12]2[N:21]=[CH:20][CH:19]=[C:18]3[C:13]=2[CH:14]=[C:15](OC)[C:16](OC)=[CH:17]3)=CC=1OC.[CH3:26][O:27][C:28]1[CH:29]=[CH:30][C:31]([CH2:36][C:37]2[N:46]=[CH:45][CH:44]=[C:43]3[C:38]=2[CH:39]=[C:40]([O:49][CH3:50])[C:41]([O:47][CH3:48])=[CH:42]3)=[CH:32][C:33]=1[O:34][CH3:35].Cl.C([Br:61])C(C1C=CC=CC=1)=O>CC(C)=O>[CH:11]1[CH:6]=[CH:5][N:21]2[CH:20]=[CH:19][C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]=12.[CH3:26][O:27][C:28]1[CH:29]=[CH:30][C:31]([CH2:36][C:37]2[N:46]=[CH:45][CH:44]=[C:43]3[C:38]=2[CH:39]=[C:40]([O:49][CH3:50])[C:41]([O:47][CH3:48])=[CH:42]3)=[CH:32][C:33]=1[O:34][CH3:35].[BrH:61] |f:1.2,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=CC(=CC1OC)CC2=C3C=C(C(=CC3=CC=N2)OC)OC

|

Step Two

[Compound]

|

Name

|

hydrochloride salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

Papaverine hydrochloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=CC(=CC1OC)CC2=C3C=C(C(=CC3=CC=N2)OC)OC.Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)C1=CC=CC=C1)Br

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 1 in 56% yield (Scheme 1)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Refluxing the mixture for one hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced good results

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

additional heating

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=1C=CN2C1C1=CC=CC=C1C=C2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 97% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C=CC(=CC1OC)CC2=C3C=C(C(=CC3=CC=N2)OC)OC.Br

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05723617

Procedure details

A series of novel pyrrolo[2,1-a]isoquinoline dyes was prepared from readily available starting materials via a simple synthetic pathway. One such starting material is papaverine, a naturally occurring alkaloid that is relatively inexpensive and commercially available as its hydrochloride salt. Papaverine hydrochloride was converted to its free base in 97% yield. The free base was subsequently alkylated with phenacyl bromide in refluxing acetone to give 1 in 56% yield (Scheme 1). Refluxing the mixture for one hour produced good results; additional heating resulted in substantial decomposition of 1 to papaverine hydrobromide. Attempts to isolate 1 using benzene as solvent were unsuccessful. Sodium bicarbonate in water was mixed with 1 to give the cyclized product 2 in 82% yield. ##STR15##

[Compound]

Name

hydrochloride salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Papaverine hydrochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

97%

Identifiers

|

REACTION_CXSMILES

|

COC1C=[CH:5][C:6]([CH2:11][C:12]2[N:21]=[CH:20][CH:19]=[C:18]3[C:13]=2[CH:14]=[C:15](OC)[C:16](OC)=[CH:17]3)=CC=1OC.[CH3:26][O:27][C:28]1[CH:29]=[CH:30][C:31]([CH2:36][C:37]2[N:46]=[CH:45][CH:44]=[C:43]3[C:38]=2[CH:39]=[C:40]([O:49][CH3:50])[C:41]([O:47][CH3:48])=[CH:42]3)=[CH:32][C:33]=1[O:34][CH3:35].Cl.C([Br:61])C(C1C=CC=CC=1)=O>CC(C)=O>[CH:11]1[CH:6]=[CH:5][N:21]2[CH:20]=[CH:19][C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]=12.[CH3:26][O:27][C:28]1[CH:29]=[CH:30][C:31]([CH2:36][C:37]2[N:46]=[CH:45][CH:44]=[C:43]3[C:38]=2[CH:39]=[C:40]([O:49][CH3:50])[C:41]([O:47][CH3:48])=[CH:42]3)=[CH:32][C:33]=1[O:34][CH3:35].[BrH:61] |f:1.2,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=CC(=CC1OC)CC2=C3C=C(C(=CC3=CC=N2)OC)OC

|

Step Two

[Compound]

|

Name

|

hydrochloride salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

Papaverine hydrochloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=CC(=CC1OC)CC2=C3C=C(C(=CC3=CC=N2)OC)OC.Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)C1=CC=CC=C1)Br

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 1 in 56% yield (Scheme 1)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Refluxing the mixture for one hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced good results

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

additional heating

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=1C=CN2C1C1=CC=CC=C1C=C2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 97% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C=CC(=CC1OC)CC2=C3C=C(C(=CC3=CC=N2)OC)OC.Br

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |